

Spectroscopic Profile of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diphenyl-4H-thiopyran-4-one

Cat. No.: B094606

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2,6-Diphenyl-4H-thiopyran-4-one**. Aimed at researchers, scientists, and professionals in drug development, this document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2,6-Diphenyl-4H-thiopyran-4-one**, providing a clear and concise reference for its structural characterization.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.20 - 7.80	m	-	Aromatic protons
6.65	s	-	H-3, H-5

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
181.5	C=O (C-4)
149.8	C-2, C-6
138.9	Aromatic C (ipso)
129.7	Aromatic CH
128.6	Aromatic CH
126.9	Aromatic CH
121.9	C-3, C-5

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
1607	Strong	C=O Stretch
1585	Medium	C=C Aromatic Stretch
1338	Medium	C-H Bend
1081	Medium	C-O Stretch
891	Strong	C-H Out-of-plane Bend
761	Strong	C-S Stretch
688	Strong	Aromatic C-H Bend

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
264	M ⁺	Molecular Ion
236	[M-CO] ⁺	
134	[M-C ₈ H ₆ O] ⁺	
121	[C ₈ H ₅ S] ⁺	
105	[C ₇ H ₅ O] ⁺	
77	[C ₆ H ₅] ⁺	

Experimental Protocols

The acquisition of the presented spectroscopic data followed rigorous experimental procedures to ensure accuracy and reproducibility.

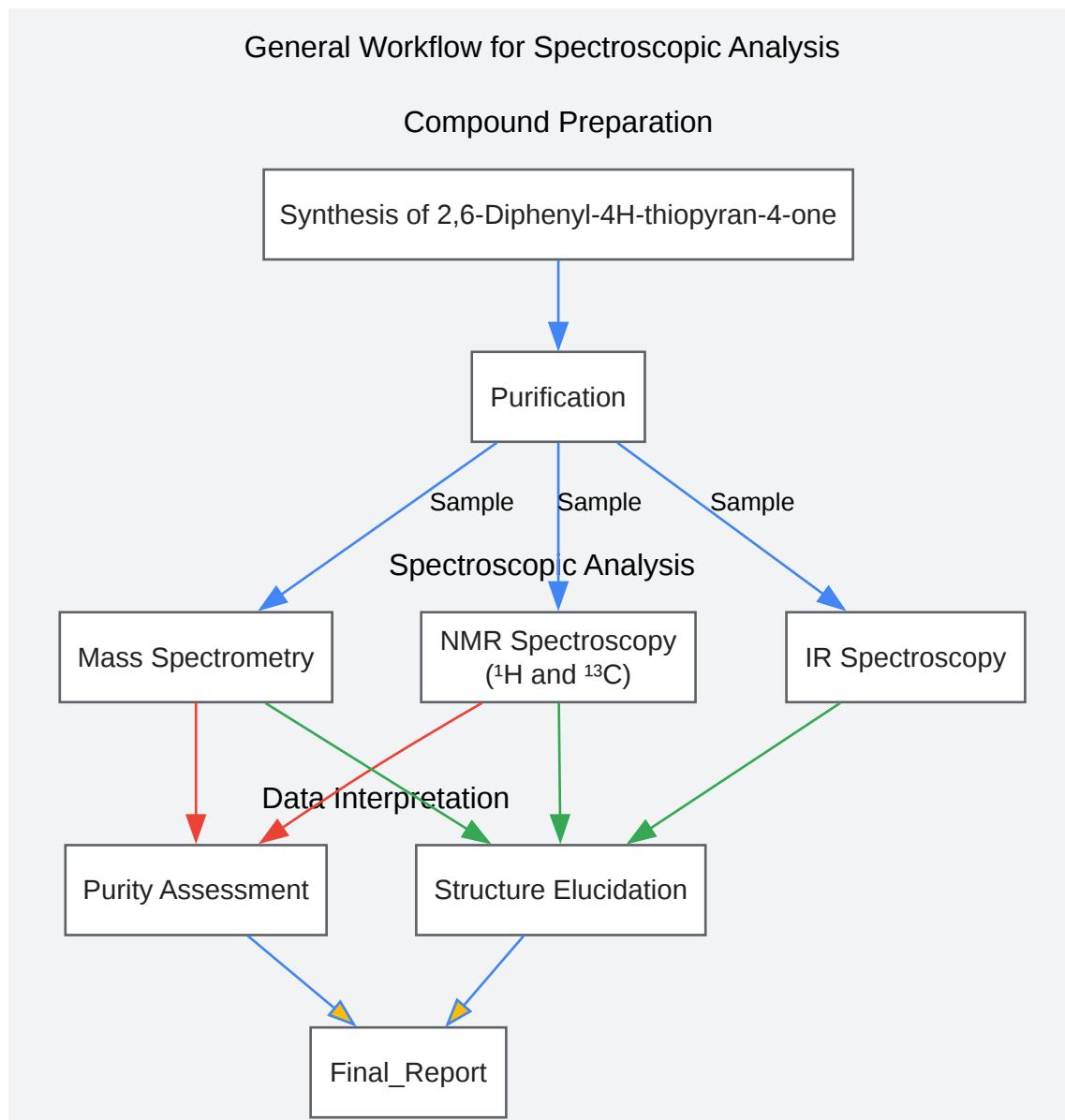
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian XL-100 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectral data was collected using a gas chromatography-mass spectrometry (GC-MS) system. The data provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.

Visualization of Spectroscopic Workflow

To illustrate the logical flow of spectroscopic analysis for compound characterization, the following diagram was generated using the DOT language.



[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for researchers working with **2,6-Diphenyl-4H-thiopyran-4-one**, providing essential data for its identification, characterization, and use in further scientific investigation.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094606#spectroscopic-data-nmr-ir-ms-of-2-6-diphenyl-4h-thiopyran-4-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com